1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
Overview
Description
1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound with a unique structure that combines a naphthyl group, a thienylcarbonyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the individual components. The naphthyl group can be introduced through a Friedel-Crafts acylation reaction, while the thienylcarbonyl group can be synthesized via a thiophene ring formation. The piperazine ring is then incorporated through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
Scientific Research Applications
1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:
Naphthoylindoles: These compounds also contain a naphthyl group and are known for their biological activities, including their use as synthetic cannabinoids.
Thienylpiperazines: These compounds have a thienyl group and a piperazine ring, and are studied for their potential therapeutic applications.
Indolylpiperazines: These compounds contain an indole group and a piperazine ring, and are known for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
naphthalen-1-yl-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-19(17-8-3-6-15-5-1-2-7-16(15)17)21-10-12-22(13-11-21)20(24)18-9-4-14-25-18/h1-9,14H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDENREVPNODICJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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